N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
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Overview
Description
N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s structure features a chloro-substituted imidazo[1,2-a]pyridine core with a propanamide group, making it a unique entity in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields a variety of substituted imidazo[1,2-a]pyridines. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to γ-aminobutyric acid (GABA) receptors in the central nervous system, similar to other imidazo[1,2-a]pyridine compounds like zolpidem . This binding can modulate neurotransmitter activity, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia by binding to GABA receptors.
Alpidem: Investigated for its anxiolytic properties.
Other Imidazo[1,2-a]pyridine Derivatives: Studied for their broad spectrum of biological activities.
Uniqueness
N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chloro and propanamide groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H16ClN3O |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C17H16ClN3O/c1-3-15(22)20-17-16(12-6-4-11(2)5-7-12)19-14-9-8-13(18)10-21(14)17/h4-10H,3H2,1-2H3,(H,20,22) |
InChI Key |
BYJKSUUONLXDQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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